Kadsurenin B

Description

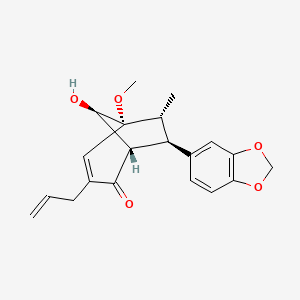

(1S,5R,6R,7R,8R)-7-(1,3-benzodioxol-5-yl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one has been reported in Ocotea macrophylla with data available.

Structure

3D Structure

Properties

Molecular Formula |

C20H22O5 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(1S,5R,6R,7R,8R)-7-(1,3-benzodioxol-5-yl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one |

InChI |

InChI=1S/C20H22O5/c1-4-5-13-9-20(23-3)11(2)16(17(18(13)21)19(20)22)12-6-7-14-15(8-12)25-10-24-14/h4,6-9,11,16-17,19,22H,1,5,10H2,2-3H3/t11-,16+,17-,19-,20+/m1/s1 |

InChI Key |

ARFBOYDNJXQGTO-MZERNFPUSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]2[C@H]([C@@]1(C=C(C2=O)CC=C)OC)O)C3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

CC1C(C2C(C1(C=C(C2=O)CC=C)OC)O)C3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Foundational & Exploratory

Kadsurenin B: A Technical Guide to its Natural Source, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsurenin B, a bicyclo(3,2,1)octanoid neolignan, has garnered significant interest within the scientific community for its potent biological activities, primarily as a Platelet-Activating Factor (PAF) antagonist.[1] This technical guide provides an in-depth overview of the natural source of this compound, a detailed methodology for its isolation and purification, and an exploration of its mechanism of action through the inhibition of the PAF receptor signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Source

The primary natural source of this compound is the plant Piper kadsura (Choisy) Ohwi, a member of the Piperaceae family.[1][2] This perennial vine-like plant is predominantly found in the southeastern regions of China and is utilized in traditional Chinese medicine for the treatment of conditions such as rheumatoid arthritis and asthma.[3] this compound, along with other bioactive neolignans, is primarily isolated from the aerial parts and stems of the plant.[2][4]

Isolation and Purification of this compound

The following protocol is a comprehensive methodology for the isolation and purification of this compound from the dried aerial parts of Piper kadsura. This procedure involves extraction followed by a series of chromatographic separations.

Extraction

-

Maceration: The dried and powdered aerial parts of Piper kadsura are macerated with methanol at room temperature.

-

Concentration: The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a multi-step chromatographic purification process to isolate this compound.

Step 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate.

-

Procedure: The crude extract is loaded onto a silica gel column and eluted with a stepwise gradient of petroleum ether-ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles to known neolignans are pooled.

Step 2: Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A mixture of chloroform and methanol (1:1).

-

Procedure: The pooled fractions from the silica gel column are further purified on a Sephadex LH-20 column. This step aids in the removal of pigments and other impurities.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water.

-

Procedure: The final purification is achieved by preparative HPLC. The fractions containing this compound are collected, and the solvent is evaporated to yield the pure compound.

Quantitative Data

The following table summarizes the typical yield and purity of this compound obtained from the isolation process.

| Parameter | Value |

| Starting Material | Dried aerial parts of Piper kadsura |

| Extraction Yield (Crude) | Varies depending on plant material |

| Final Yield of this compound | Typically in the range of 0.001-0.01% of the dry weight |

| Purity (by HPLC) | >98% |

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its biological effects primarily by acting as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR).[1] PAF is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.

The PAF Receptor Signaling Pathway

The binding of PAF to its G-protein coupled receptor (PAFR) on the cell surface initiates a cascade of intracellular signaling events. This pathway is crucial in mediating the inflammatory response.

Caption: The Platelet-Activating Factor (PAF) receptor signaling pathway.

Inhibition by this compound

This compound competitively binds to the PAFR, thereby preventing the binding of PAF and the subsequent activation of the downstream signaling cascade. This inhibitory action blocks the release of intracellular calcium and the activation of Protein Kinase C, ultimately leading to the suppression of the inflammatory response.

Caption: Inhibition of the PAF receptor signaling pathway by this compound.

Experimental Workflow for Isolation and Purity Assessment

The following diagram illustrates the overall experimental workflow from the plant material to the pure this compound, including the quality control steps.

Caption: Experimental workflow for the isolation and quality control of this compound.

Conclusion

This compound, isolated from Piper kadsura, represents a promising natural product with significant therapeutic potential as a PAF antagonist. The detailed isolation protocol and understanding of its mechanism of action provided in this guide offer a solid foundation for further research and development. The ability to efficiently isolate and purify this compound is a critical step in enabling more extensive preclinical and clinical investigations into its anti-inflammatory and other pharmacological properties.

References

Kadsurenin B: A Technical Guide to a Bicyclo[3.2.1]octanoid Neolignan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsurenin B, a bicyclo[3.2.1]octanoid neolignan, has garnered scientific interest due to its notable biological activities, primarily as a Platelet-Activating Factor (PAF) antagonist. This technical guide provides a comprehensive overview of the discovery, history, and known biological properties of this compound. While detailed experimental protocols and extensive quantitative data from the primary literature remain partially elusive, this document synthesizes the available information to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The guide includes a detailed diagram of the Platelet-Activating Factor Receptor (PAFR) signaling pathway, a key target of this compound.

Discovery and History

This compound was first isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, a plant belonging to the Piperaceae family.[1][2] The discovery was reported in a 1993 publication in Yao Xue Xue Bao by Ma Y. and colleagues.[2] This initial study identified this compound as a potent antagonist of the Platelet-Activating Factor (PAF).[2] The compound belongs to the class of bicyclo[3.2.1]octanoid neolignans, a group of natural products known for their diverse biological activities.[3][4][5][6]

Isolation and Structure Elucidation

The structural elucidation of this compound would have been accomplished using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): To determine the carbon-hydrogen framework and the connectivity of atoms.[7][8][9]

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[7]

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[10]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophoric systems.

Synthesis

While the total synthesis of other bicyclo[3.2.1]octanoid neolignans like Kadsurenin C and L has been reported, a specific total synthesis pathway for this compound is not detailed in the currently available literature.[3][4][5] The synthesis of related compounds often involves key steps such as acid-catalyzed rearrangement of hydrobenzofuranoid neolignans.[3][4][5]

Biological Activity

This compound has been reported to exhibit a range of biological activities, with its primary and most well-documented effect being the antagonism of the Platelet-Activating Factor Receptor (PAFR).[2] Other reported activities include neuroprotective, anti-inflammatory, antibacterial, antioxidant, antiplatelet aggregation, cytotoxic, and antiparasitic effects.[2]

Platelet-Activating Factor (PAF) Antagonism

This compound acts as a competitive antagonist at the PAF receptor.[2] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[11] By blocking the PAF receptor, this compound can inhibit these processes.

Experimental Protocol for PAF Antagonist Activity (General):

A common in vitro method to determine PAF antagonist activity is the platelet aggregation assay. A detailed protocol specific to this compound is not available, but a general procedure is as follows:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a suitable animal model (e.g., rabbit) and centrifuged at a low speed to obtain PRP.

-

Platelet Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline is established.

-

Inhibition Assay: A known concentration of this compound is added to the PRP and incubated for a specific period.

-

Induction of Aggregation: PAF is then added to induce platelet aggregation, which is measured as a change in light transmission.

-

Data Analysis: The inhibitory effect of this compound is calculated by comparing the aggregation in its presence to the aggregation induced by PAF alone. The IC50 value, the concentration of the compound that inhibits 50% of the PAF-induced aggregation, can then be determined.

Quantitative Data:

Specific IC50 values for this compound's PAF antagonist activity are not consistently reported in the available literature. For comparison, other PAF antagonists have shown IC50 values in the micromolar to nanomolar range.[12][13][14][15]

Signaling Pathway:

This compound exerts its effect by blocking the PAF receptor, a G-protein coupled receptor (GPCR). The binding of PAF to its receptor initiates a cascade of intracellular signaling events.

Neuroprotective Activity

This compound is reported to have neuroprotective activity.[2] This suggests its potential in mitigating neuronal damage in various neurological disorders.

Experimental Protocol for Neuroprotective Activity (General):

In vitro neuroprotection assays often involve inducing toxicity in neuronal cell lines (e.g., SH-SY5Y) and then assessing the protective effects of the test compound. A general workflow is as follows:

-

Cell Culture: Neuronal cells are cultured under standard conditions.

-

Induction of Neurotoxicity: A neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or glutamate for excitotoxicity) is added to the cell culture to induce cell death.[16][17][18]

-

Treatment: this compound is co-incubated with the neurotoxin or added as a pre-treatment.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

-

Mechanism of Action Studies: Further experiments can be conducted to investigate the mechanism, such as measuring levels of apoptosis markers (e.g., caspases) or oxidative stress markers.[17]

Quantitative Data:

Specific quantitative data for the neuroprotective activity of this compound are not available in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is a significant area of interest, likely linked to its PAF antagonistic properties.[2]

Experimental Protocol for Anti-inflammatory Activity (General):

A common in vivo model for acute inflammation is the carrageenan-induced paw edema test in rodents.[19][20][21][22][23]

-

Animal Model: Rats or mice are used.

-

Treatment: Animals are pre-treated with this compound at various doses, typically administered orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: A subcutaneous injection of carrageenan into the paw induces localized inflammation and edema.

-

Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema by this compound is calculated by comparing the paw volume in the treated groups to the control group.

Quantitative Data:

Quantitative data on the anti-inflammatory activity of this compound from such models are not available in the reviewed literature.

Antibacterial Activity

This compound is also reported to possess antibacterial properties.[2]

Experimental Protocol for Antibacterial Activity (General):

The minimum inhibitory concentration (MIC) is a standard measure of antibacterial activity and is often determined using the broth microdilution method.[24][25][26]

-

Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) is used.

-

Preparation of Inoculum: Bacterial cultures are grown to a specific density.

-

Broth Microdilution Assay: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Quantitative Data:

Specific MIC values for this compound against various bacterial strains are not available in the reviewed literature.

Summary of Quantitative Data

A comprehensive table of quantitative data for the biological activities of this compound cannot be provided at this time due to the limited availability of this information in the public domain. Further research and access to primary literature are required to populate such a table.

| Biological Activity | Assay | Target/Cell Line | Quantitative Data (e.g., IC50, MIC) | Reference |

| PAF Antagonism | Platelet Aggregation | Rabbit Platelets | Data not available | Ma Y, et al., 1993 |

| Neuroprotection | Various neuronal cell lines | Data not available | Data not available | [2] |

| Anti-inflammatory | Carrageenan-induced paw edema | Rodent models | Data not available | [2] |

| Antibacterial | Broth microdilution | Various bacteria | Data not available | [2] |

Conclusion and Future Directions

This compound is a promising natural product with a primary role as a PAF antagonist and a spectrum of other potential therapeutic activities. The foundational work in the early 1990s established its discovery and initial biological characterization. However, a significant gap exists in the publicly available, detailed scientific literature regarding its specific quantitative bioactivities and the precise experimental protocols used for its study.

For researchers and drug development professionals, this compound represents an intriguing scaffold for the development of new therapeutics, particularly in the areas of inflammatory disorders and neurodegenerative diseases. Future research should focus on:

-

Re-isolation and Full Spectroscopic Characterization: To confirm its structure and stereochemistry using modern techniques.

-

Total Synthesis: To provide a reliable source of the compound for further studies and to enable the synthesis of analogues for structure-activity relationship (SAR) studies.

-

Comprehensive Biological Profiling: To systematically evaluate its various reported activities using standardized in vitro and in vivo models to obtain robust quantitative data.

-

Mechanism of Action Studies: To elucidate the molecular mechanisms underlying its neuroprotective, anti-inflammatory, and other biological effects beyond PAF receptor antagonism.

The elucidation of these missing details will be crucial for unlocking the full therapeutic potential of this compound.

References

- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Isolation and structure elucidation of kadlongilactones C-F from Kadsura longipedunculata by NMR spectroscopy and DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchps.com [jchps.com]

- 9. researchgate.net [researchgate.net]

- 10. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Design and modeling of new platelet-activating factor antagonists. 1. Synthesis and biological activity of 1,4-bis(3',4',5'-trimethoxybenzoyl)-2-[[(substituted carbonyl and carbamoyl)oxy]methyl]piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analogues of platelet activating factor. 8. Antagonists of PAF containing an aromatic ring linked to a pyridinium ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and platelet-activating factor (PAF)-antagonistic activities of trisubstituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytokinin Plant Hormones Have Neuroprotective Activity in In Vitro Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Neuroprotective effects of kukoamine A on 6-OHDA-induced Parkinson's model through apoptosis and iron accumulation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. researchgate.net [researchgate.net]

- 22. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluation of New Broth Media for Microdilution Antibiotic Susceptibility Testing of Lactobacilli, Pediococci, Lactococci, and Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

Kadsurenin B: A Technical Guide to its Mechanism of Action as a Platelet-Activating Factor (PAF) Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of Kadsurenin B as a potent antagonist of the Platelet-Activating Factor (PAF) receptor. While this compound is recognized as a PAF antagonist, the majority of detailed mechanistic and quantitative studies have been conducted on its close structural analog, Kadsurenone.[1] This guide will leverage the extensive research on Kadsurenone as a model to delineate the core mechanism of this class of lignan antagonists, supplemented with available data on related compounds.

Introduction: Platelet-Activating Factor and its Receptor

Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[2] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAF-R), which is expressed on the surface of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells.[3][4] Upon activation by PAF, the PAF-R initiates a cascade of intracellular signaling events that lead to a cellular response.[2][5] The development of PAF-R antagonists is a critical area of research for treating inflammatory and cardiovascular diseases. This compound, a neolignan isolated from Piper kadsura, has been identified as one such antagonist.[1]

Core Mechanism of Action: Competitive Antagonism

The primary mechanism by which this compound and related lignans inhibit PAF's effects is through specific and competitive antagonism at the PAF receptor.[6][7] This means that this compound binds directly to the PAF binding site on the receptor but does not activate it. By occupying the receptor, it physically blocks PAF from binding and initiating the downstream signaling cascade.

Studies using radiolabeled ligands have demonstrated that Kadsurenone, a proxy for this compound, binds to the PAF receptor in a reversible and saturable manner.[6][7] The binding affinity and inhibitory potency have been quantified through various assays, revealing a high affinity for the receptor.

PAF-R activation is coupled to multiple G-proteins, primarily Gq and Gi.[3][8] Binding of PAF triggers a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing a rapid release of stored intracellular calcium (Ca2+).[2]

-

DAG , along with the elevated Ca2+, activates Protein Kinase C (PKC).[5]

This signaling cascade culminates in the physiological responses associated with PAF, such as platelet aggregation, inflammation, and increased vascular permeability.[2] this compound, by competitively blocking the PAF-R, prevents the initiation of this entire sequence of events.

Quantitative Data on Lignan PAF Antagonists

The following table summarizes key quantitative data for Kadsurenone and its isomer, Denudatin B, which demonstrate their potency as PAF receptor antagonists. This data serves as a strong reference for the expected activity profile of this compound.

| Compound | Assay Type | Species/Tissue | Parameter | Value | Reference |

| Kadsurenone | Receptor Binding ([³H]PAF) | Rabbit Platelet Membranes | Kᵢ | 3.88 x 10⁻⁸ M | [7] |

| Kadsurenone | Platelet Aggregation | Rabbit Platelets in Plasma | pA₂ | 6.28 | [7] |

| Kadsurenone | Platelet Aggregation | Washed Human Platelets | IC₅₀ | 0.8 ± 0.4 µM | [9] |

| Kadsurenone | Receptor Binding ([³H]dihydrokadsurenone) | Rabbit Platelet Membranes | ED₅₀ | 4.4 x 10⁻⁸ M | [6] |

| Dihydrokadsurenone | Receptor Binding | Rabbit Platelet Membranes | Kᴅ | 16.81 ± 0.57 nM | [6] |

| Denudatin B | Platelet Aggregation (PAF-induced) | Washed Rabbit Platelets | IC₅₀ | ~10 µg/mL | [10] |

-

Kᵢ (Inhibition Constant): Concentration of antagonist that occupies 50% of receptors in the absence of agonist. A lower Kᵢ indicates higher binding affinity.

-

pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. It is a measure of competitive antagonist potency.

-

IC₅₀ (Half Maximal Inhibitory Concentration): Concentration of an antagonist that inhibits a biological response by 50%.

-

ED₅₀ (Half Maximal Effective Dose): Concentration that displaces 50% of the radioligand from the receptor.

-

Kᴅ (Equilibrium Dissociation Constant): Concentration of radioligand at which 50% of the receptors are occupied at equilibrium.

Key Experimental Protocols

The characterization of this compound as a PAF antagonist relies on standardized in vitro assays.

This assay directly measures the ability of a compound to compete with PAF for binding to its receptor. The protocol is often based on the displacement of a radiolabeled ligand.

Methodology:

-

Preparation of Platelet Membranes:

-

Isolate platelets from whole blood (e.g., from rabbits) by differential centrifugation.

-

Lyse the platelets via sonication or osmotic shock in a hypotonic buffer.

-

Centrifuge the lysate at high speed to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in a suitable assay buffer (e.g., Tris-HCl with MgCl₂).

-

-

Competitive Binding Reaction:

-

In reaction tubes, combine the platelet membrane preparation with a fixed concentration of a radiolabeled PAF agonist or antagonist (e.g., [³H]PAF or [³H]dihydrokadsurenone).[6]

-

Add varying concentrations of the test compound (this compound).

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled PAF).

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 25°C for 1 hour).

-

-

Separation and Quantification:

-

Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ or Kᵢ value from the resulting competition curve using non-linear regression analysis.

-

This functional assay measures the ability of a compound to inhibit the physiological response of platelets to PAF.

Methodology:

-

Preparation of Platelets:

-

Collect whole blood from donors (human or rabbit) into an anticoagulant (e.g., sodium citrate).

-

Prepare Platelet-Rich Plasma (PRP) by slow centrifugation.

-

Alternatively, prepare washed platelets by further centrifugation and resuspension in a buffered saline solution to remove plasma components.

-

-

Aggregation Measurement:

-

Pre-warm PRP or washed platelet samples to 37°C.

-

Place a sample in an aggregometer cuvette with a stir bar. The aggregometer measures changes in light transmission as platelets aggregate.

-

Establish a baseline light transmission reading.

-

-

Inhibition Assay:

-

Add the test compound (this compound) or vehicle control to the platelet sample and pre-incubate for a short period (e.g., 2-5 minutes).[11]

-

Initiate aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmission over time until the aggregation response reaches a plateau.

-

-

Data Analysis:

-

The maximum aggregation is measured as the percentage change in light transmission.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the antagonist concentration.

-

Conclusion

This compound acts as a potent Platelet-Activating Factor antagonist through a mechanism of direct, competitive, and reversible binding to the PAF receptor. By occupying the receptor's binding site, it effectively blocks PAF from initiating the Gq/PLC/IP3 signaling cascade, thereby preventing the mobilization of intracellular calcium and the subsequent cellular responses, most notably platelet aggregation and inflammation. The quantitative data from its close analog, Kadsurenone, confirms a high-affinity interaction with the receptor. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of this compound and other novel PAF antagonists in drug development programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. What are PAF receptor stimulants and how do they work? [synapse.patsnap.com]

- 5. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]

- 6. Specific binding of [3H]dihydrokadsurenone to rabbit platelet membranes and its inhibition by the receptor agonists and antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cpi.vm.uni-freiburg.de [cpi.vm.uni-freiburg.de]

- 8. researchgate.net [researchgate.net]

- 9. Specific inhibition of PAF-acether-induced platelet activation by BN 52021 and comparison with the PAF-acether inhibitors kadsurenone and CV 3988 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of thrombin- and collagen-induced phosphoinositides breakdown in rabbit platelets by a PAF antagonist--denudatin B, an isomer of kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Pharmacological Properties of Kadsurenin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsurenin B, a neolignan compound isolated from Piper kadsura, has emerged as a significant pharmacological agent with a primary mechanism of action as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, and its demonstrated anti-inflammatory, neuroprotective, antioxidant, and antiplatelet activities. This document synthesizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes the involved signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a bioactive neolignan with a growing body of research highlighting its therapeutic potential. Its most well-characterized pharmacological effect is the competitive antagonism of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor implicated in a wide array of inflammatory and pathological processes. By blocking the binding of PAF to its receptor, this compound effectively mitigates the downstream signaling cascades that lead to inflammation, platelet aggregation, and neuronal damage. This guide aims to provide a detailed technical resource on the pharmacological profile of this compound.

Mechanism of Action: Platelet-Activating Factor (PAF) Receptor Antagonism

This compound exerts its primary pharmacological effects by acting as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor. This has been demonstrated through radioligand binding assays where this compound and its close analog, Kadsurenone, have been shown to displace the binding of radiolabeled PAF receptor agonists.[1]

The binding of PAF to its receptor initiates a cascade of intracellular signaling events. This compound, by occupying the receptor's binding site, prevents these downstream effects.

Signaling Pathway of PAF Receptor Activation

The binding of PAF to its G-protein coupled receptor (GPCR) activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammatory responses.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its analogs, providing key metrics for their pharmacological activity.

Table 1: PAF Receptor Binding Affinity

| Compound | Assay Type | Preparation | Ki | ED50 | Reference |

| Kadsurenone | Radioligand Binding | Washed Rabbit Platelets | 2 x 10-12 mol/L | - | [1] |

| Kadsurenone | [3H]dihydrokadsurenone Displacement | Rabbit Platelet Membranes | - | 4.4 x 10-8 M | [1] |

| Dihydrokadsurenone | [3H]dihydrokadsurenone Binding | Rabbit Platelet Membranes | 16.81 nM (KD) | - | [1] |

Table 2: Antiplatelet Aggregation Activity

| Compound | Inducing Agent | Preparation | IC50 | Reference |

| Kadsurenone | PAF | Washed Rabbit Platelets | 2.6 µmol/L | [1] |

Key Pharmacological Effects and Experimental Protocols

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties, primarily through the antagonism of the PAF receptor, which is a key mediator in inflammatory processes.

This widely used in vivo model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation.

Workflow:

Methodology:

-

Animal Model: Male or female Wistar rats or Swiss albino mice are commonly used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups: a control group, a vehicle-treated group, and one or more groups treated with different doses of this compound.

-

Administration: this compound, dissolved in a suitable vehicle (e.g., DMSO and saline), is administered intraperitoneally or orally.

-

Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), a 1% (w/v) solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each animal.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated group.

Neuroprotective Effects

This compound has shown potential as a neuroprotective agent, likely by mitigating PAF-induced neuronal damage and inflammation in the central nervous system.

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative processes and the neuroprotective effects of compounds.

Methodology:

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induction of Neurotoxicity: A neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide, is added to the wells to induce cell death.

-

Incubation: The cells are incubated for a further 24-48 hours.

-

Cell Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of viable cells is calculated relative to the control group.

Antioxidant Activity

The antioxidant properties of this compound contribute to its overall pharmacological profile, helping to mitigate oxidative stress involved in various pathologies.

These are common in vitro methods to evaluate the free radical scavenging capacity of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Preparation of Reagents: A stock solution of DPPH in methanol is prepared.

-

Reaction: Different concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[2][3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Preparation of Reagents: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.[4][5]

-

Reaction: Different concentrations of this compound are added to the ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed for a short period (e.g., 6 minutes) in the dark.

-

Measurement: The absorbance is measured at a specific wavelength (around 734 nm).

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.[4][5]

Antiplatelet Aggregation Activity

By blocking the PAF receptor on platelets, this compound can inhibit platelet aggregation, a key process in thrombosis.

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by an agonist like PAF.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and centrifuged at a low speed to obtain PRP.

-

Platelet Aggregometry: A sample of PRP is placed in an aggregometer cuvette and stirred at 37°C.

-

Treatment: A solution of this compound at a specific concentration is added to the PRP and incubated for a short period.

-

Induction of Aggregation: A PAF solution is added to induce platelet aggregation.

-

Measurement: The change in light transmission through the PRP is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The percentage of aggregation is calculated, and the inhibitory effect of this compound is determined.

Downstream Signaling Pathways Modulated by this compound

By antagonizing the PAF receptor, this compound influences several downstream signaling pathways that are crucial in inflammation and other cellular responses. The primary pathways affected are the MAPK and NF-κB signaling cascades.

References

- 1. Specific binding of [3H]dihydrokadsurenone to rabbit platelet membranes and its inhibition by the receptor agonists and antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ojs.openagrar.de [ojs.openagrar.de]

- 4. researchgate.net [researchgate.net]

- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

Kadsurenin B: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsurenin B, a neolignan compound isolated from Piper kadsura, has emerged as a molecule of significant interest in pharmacological research. Primarily recognized as a potent Platelet-Activating Factor (PAF) antagonist, its diverse biological activities extend to neuroprotection, anti-inflammatory effects, and potential anti-cancer applications. This in-depth technical guide provides a comprehensive overview of the current literature on this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The guide also includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its molecular interactions and therapeutic promise.

Core Biological Activity: Platelet-Activating Factor Antagonism

This compound's most well-characterized activity is its role as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR). PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. By blocking the binding of PAF to its receptor, this compound can mitigate these effects.

Quantitative Analysis of PAF Antagonist Activity

The inhibitory potency of this compound and its related compounds against PAF-induced biological responses is a critical parameter for its therapeutic evaluation. While specific IC50 values for this compound are not widely reported in publicly available literature, data for the closely related compound Kadsurenone provides a strong indication of its potential efficacy.

| Compound | Assay | System | Inhibitory Concentration | Reference |

| Kadsurenone | Displacement of [3H]dihydrokadsurenone binding | Rabbit Platelet Membranes | ED50 = 4.4 x 10⁻⁸ M | [1] |

Experimental Protocol: PAF Receptor Binding Assay

The following protocol outlines a standard method for determining the PAF receptor binding affinity of a test compound like this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled PAF agonist (e.g., [3H]PAF) to its receptor on platelet membranes.

Materials:

-

Rabbit platelet membranes

-

[3H]PAF (radiolabeled agonist)

-

This compound (test compound)

-

Unlabeled PAF (for determining non-specific binding)

-

Binding buffer (e.g., Tris-HCl buffer containing MgCl2 and bovine serum albumin)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Isolate platelet membranes from rabbit blood via differential centrifugation.

-

Incubation: In a series of tubes, combine the platelet membranes, a fixed concentration of [3H]PAF, and varying concentrations of this compound. Include control tubes with:

-

Total binding: [3H]PAF and membranes only.

-

Non-specific binding: [3H]PAF, membranes, and a high concentration of unlabeled PAF.

-

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

References

Lignans from Piper kadsura: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piper kadsura (Choisy) Ohwi, a perennial vine belonging to the Piperaceae family, has a long history of use in traditional Chinese medicine for treating conditions such as asthma and rheumatic arthritis. Modern phytochemical investigations have revealed that the stems and aerial parts of this plant are a rich source of lignans and neolignans. These phenolic compounds, formed by the dimerization of two C6-C3 phenylpropanoid units, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of lignans isolated from Piper kadsura, with a focus on their anti-inflammatory, anti-neuroinflammatory, cytotoxic, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Biological Activities of Lignans from Piper kadsura

Lignans isolated from Piper kadsura have demonstrated a wide spectrum of biological activities. The most extensively studied of these are their anti-inflammatory and anti-neuroinflammatory effects. Additionally, several lignans from this plant have exhibited promising cytotoxic activity against various cancer cell lines and notable antiviral activity, particularly against the hepatitis B virus. Other reported activities include anti-platelet aggregation, antioxidant, antifungal, and insecticidal effects.[1][2][3]

Anti-inflammatory and Anti-neuroinflammatory Activities

A significant number of lignans from Piper kadsura have been evaluated for their ability to modulate inflammatory responses. These compounds have shown potent inhibition of key inflammatory mediators, including reactive oxygen species (ROS) and nitric oxide (NO).[4][5]

Table 1: Anti-inflammatory and Anti-neuroinflammatory Activities of Lignans from Piper kadsura

| Compound | Assay | Cell Line/System | IC50 (µM) | Reference(s) |

| Piperkadsin A | Inhibition of PMA-induced ROS production | Human polymorphonuclear neutrophils | 4.3 ± 1.0 | [4] |

| Piperkadsin B | Inhibition of PMA-induced ROS production | Human polymorphonuclear neutrophils | 12.2 ± 3.2 | [4] |

| Futoquinol | Inhibition of PMA-induced ROS production | Human polymorphonuclear neutrophils | 13.1 ± 5.3 | [4] |

| Futoquinol | Inhibition of LPS-induced NO production | BV-2 microglia | 16.8 | [5] |

| Piperkadsin C | Inhibition of LPS-induced NO production | BV-2 microglia | 14.6 | [5] |

| Kadsurenone | Platelet-Activating Factor (PAF) receptor antagonist | - | - | [1] |

| Kadsuketanone A | Reduction of LPS-induced PGE2 production | Microglia | - | [1] |

Cytotoxic Activity

Several lignans from Piper kadsura and the closely related genus Kadsura have been investigated for their cytotoxic effects against a range of human cancer cell lines.

Table 2: Cytotoxic Activities of Lignans from Piper and Kadsura Species

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Heilaohulignan C | HepG-2 | Liver Cancer | 9.92 | |

| Heilaohulignan C | BGC-823 | Gastric Cancer | 16.75 | |

| Heilaohulignan C | HCT-116 | Colon Cancer | 16.59 | |

| Kadsuralignan I | HepG-2 | Liver Cancer | 21.72 | |

| Longipedunin B | HepG-2 | Liver Cancer | 18.72 |

Antiviral Activity

Certain lignans from Piper kadsura have been shown to possess antiviral properties, with notable activity against the hepatitis B virus (HBV).

Table 3: Anti-Hepatitis B Virus (HBV) Activity of Lignans from Piper kadsura

| Compound | Target | Inhibition | Reference(s) |

| Futoquinol | HBsAg and HBeAg secretion | Effective | |

| (-)-Galbelgin | HBsAg and HBeAg secretion | Effective | |

| meso-Galgravin | HBsAg and HBeAg secretion | Effective | |

| Piperenone | HBeAg secretion | Effective at high concentrations |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of lignans from Piper kadsura.

Inhibition of PMA-Induced Reactive Oxygen Species (ROS) Production in Human Neutrophils

This assay assesses the ability of a compound to inhibit the production of ROS in human neutrophils stimulated with phorbol 12-myristate 13-acetate (PMA).

Materials:

-

Freshly isolated human polymorphonuclear neutrophils

-

Phorbol 12-myristate 13-acetate (PMA)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

RPMI 1640 medium

-

Test lignan compounds

-

Flow cytometer

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Preparation: Wash the isolated neutrophils twice with PBS and resuspend them in RPMI 1640 medium at a concentration of 1 × 10^6 cells/mL.

-

DCFH-DA Staining: Prepare a working solution of DCFH-DA at a final concentration of 5–10 µM in PBS. Add the DCFH-DA solution to the neutrophil suspension and incubate for 20–30 minutes at 37°C in the dark.

-

Compound Incubation: Following staining, wash the cells to remove excess DCFH-DA and resuspend them in RPMI 1640 medium. Add the test lignan compounds at various concentrations to the cell suspension and incubate for a specified period.

-

Stimulation: Induce ROS production by adding PMA to the cell suspension.

-

Flow Cytometry Analysis: After incubation with PMA, immediately analyze the fluorescence of the cells using a flow cytometer. The increase in fluorescence intensity corresponds to the level of intracellular ROS.

-

Data Analysis: Compare the fluorescence intensity of cells treated with the lignan compounds to that of the PMA-stimulated control to determine the percentage of inhibition.

Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

Test lignan compounds

-

96-well culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Replace the culture medium with fresh medium containing the test lignan compounds at various concentrations and incubate for a specified period.

-

LPS Stimulation: Add LPS (final concentration, e.g., 1 µg/mL) to the wells to induce NO production and incubate for 24 hours.

-

Griess Assay: After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cancer cell lines

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Complete cell culture medium

-

Test lignan compounds

-

96-well culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test lignan compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (final concentration, e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The biological activities of lignans from Piper kadsura are mediated through their interaction with various cellular signaling pathways.

Inhibition of Inflammatory Pathways in Microglia

Lignans such as futoquinol and piperkadsin C exert their anti-neuroinflammatory effects by inhibiting the production of nitric oxide (NO) in LPS-stimulated BV-2 microglial cells. This inhibition is often associated with the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Inhibition of the NF-κB pathway by Piper kadsura lignans.

Antagonism of the Platelet-Activating Factor (PAF) Receptor

Kadsurenone, a prominent lignan from Piper kadsura, is a known antagonist of the Platelet-Activating Factor (PAF) receptor. By blocking this receptor, kadsurenone can inhibit PAF-induced platelet aggregation and inflammatory responses.

Caption: Kadsurenone antagonism of the PAF receptor signaling pathway.

Conclusion

The lignans isolated from Piper kadsura represent a promising class of natural products with a diverse range of biological activities. Their potent anti-inflammatory, anti-neuroinflammatory, cytotoxic, and antiviral effects, coupled with their interactions with key signaling pathways such as NF-κB and PAF receptor signaling, highlight their potential for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the pharmacological potential of these fascinating molecules. Further research is warranted to fully elucidate their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy.

References

- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Kadsurenin B: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsurenin B, a neolignan isolated from the plant Piper kadsura, has emerged as a compelling scaffold for drug discovery due to its diverse pharmacological activities. Primarily recognized as a potent antagonist of the Platelet-Activating Factor (PAF) receptor, this compound also exhibits significant neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering insights into the molecular features crucial for its biological effects. Detailed experimental protocols for the synthesis of its analogs and the evaluation of their activities are presented, alongside visualizations of the key signaling pathways it modulates. This document aims to serve as a valuable resource for researchers engaged in the development of novel therapeutics based on the this compound framework.

Structure-Activity Relationship of this compound Analogs

The biological activity of this compound is intricately linked to its unique benzofuran core and the nature of its substituents. Extensive SAR studies have been conducted to elucidate the key structural determinants for its potent PAF receptor antagonism. The following table summarizes the quantitative data from these studies, providing a clear comparison of the inhibitory concentrations (IC50) of various this compound analogs in PAF receptor binding assays.

| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM)[1] |

| This compound (Natural) | OMe | OMe | Allyl | H | Me | 0.1 |

| Racemic Kadsurenone | OMe | OMe | Allyl | H | Me | 0.2 |

| Denudatin B | OMe | OMe | H | Allyl | Me | - |

| Mirandin A | OMe | H | Allyl | H | Me | > 10 |

| Desallylkadsurenone | OMe | OMe | H | H | Me | > 10 |

| 2-epi-Kadsurenone | OMe | OMe | Allyl | H | Me (axial) | > 10 |

Key Findings from SAR Studies:

-

The Allyl Group: The presence and position of the allyl group are critical for high-affinity binding to the PAF receptor. Removal of the allyl group (Desallylkadsurenone) or shifting its position (Mirandin A) leads to a dramatic loss of activity.[1]

-

Stereochemistry: The stereochemistry at the C-2 position of the dihydrobenzofuran ring is crucial. The natural configuration is essential for potent antagonism, as the 2-epimer of kadsurenone is inactive.[1]

-

Methoxy Groups: The methoxy groups on the aromatic ring contribute to the overall binding affinity, though their precise role is less defined than that of the allyl group.

-

Racemic vs. Natural Product: Racemic kadsurenone exhibits approximately half the activity of the natural enantiomer, highlighting the stereospecificity of the interaction with the PAF receptor.[1]

Experimental Protocols

General Synthesis of Kadsurenone Analogs

The synthesis of kadsurenone and its analogs can be achieved through the coupling of cinnamyl alcohol derivatives with (allyloxy)phenol derivatives.[1] A general synthetic scheme is outlined below. The synthesis of various substituted benzofuran lignans often involves key steps like oxidative dimerization, Sonogashira coupling, and intramolecular cyclization.[2]

DOT Script for General Synthesis Workflow:

Caption: General workflow for the synthesis of Kadsurenone analogs.

Platelet-Activating Factor (PAF) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound analogs for the PAF receptor. The assay utilizes membranes from cells expressing the human PAF receptor and a radiolabeled PAF receptor antagonist.

Materials:

-

CHO cells stably expressing the human PAF receptor.[3]

-

[3H]WEB 2086 (radiolabeled PAF antagonist).[3]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% bovine serum albumin).

-

Test compounds (this compound analogs).

-

Unlabeled PAF (for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the PAF receptor in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, [3H]WEB 2086, and varying concentrations of the test compound or unlabeled PAF.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled PAF) from the total binding. Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound.

DOT Script for PAF Receptor Binding Assay Workflow:

Caption: Workflow for the PAF receptor binding assay.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and neuronal survival. Its primary mechanism of action is the blockade of the PAF receptor, which in turn inhibits downstream signaling cascades.

Inhibition of PAF-Induced Inflammatory Signaling

Platelet-Activating Factor (PAF) is a potent pro-inflammatory mediator that activates various cell types, leading to the production of inflammatory cytokines and other mediators. This compound, by blocking the PAF receptor, effectively suppresses these inflammatory responses. One of the key pathways inhibited is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

DOT Script for this compound Inhibition of NF-κB Signaling:

Caption: this compound blocks PAF-induced NF-κB activation.

Neuroprotective Signaling Pathways

This compound has demonstrated neuroprotective effects in various models of neuronal injury. While the exact mechanisms are still under investigation, its ability to antagonize the PAF receptor likely plays a significant role, as PAF is implicated in excitotoxicity and neuronal damage. Furthermore, the anti-inflammatory effects of this compound, through the inhibition of pathways leading to the production of nitric oxide (NO) and prostaglandins via inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), contribute to its neuroprotective properties.

DOT Script for Postulated Neuroprotective Mechanisms:

Caption: this compound's potential neuroprotective actions.

Conclusion

This compound represents a promising natural product scaffold for the development of novel therapeutics targeting PAF-mediated and inflammatory disorders. The structure-activity relationship studies have clearly defined the essential molecular features for potent PAF receptor antagonism, providing a roadmap for the design of new and improved analogs. The detailed experimental protocols and the visualization of the key signaling pathways presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and its derivatives. Future research should focus on expanding the library of analogs to refine the SAR, elucidating the detailed molecular mechanisms underlying its neuroprotective effects, and evaluating the in vivo efficacy and safety of lead compounds.

References

The Therapeutic Potential of Kadsurenin B: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsurenin B, a neolignan compound, has emerged as a molecule of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, with a particular focus on its anti-inflammatory, anticancer, and neuroprotective properties. Drawing from the available scientific literature, this document details the putative mechanisms of action, summarizes key quantitative data, and outlines relevant experimental methodologies to facilitate further research and development. While direct quantitative data for this compound is limited, this guide supplements the available information with data from closely related compounds and relevant experimental models to provide a thorough understanding of its potential therapeutic applications.

Introduction

This compound is a bioactive compound isolated from plants of the Kadsura genus, which have a history of use in traditional medicine for treating a variety of ailments, including inflammatory and cancerous conditions. Structurally, this compound belongs to the lignan family of phytochemicals, which are known for their broad spectrum of biological activities. This guide will delve into the scientific evidence supporting the therapeutic potential of this compound.

In Vitro Effects of this compound and Related Lignans

In vitro studies are fundamental to elucidating the cellular and molecular mechanisms of a compound. While specific quantitative data for this compound is not extensively available, studies on related lignans from the Kadsura genus and the closely related compound Kadsurenone provide valuable insights into its potential bioactivities.

Anti-inflammatory Activity

This compound is recognized as a Platelet-Activating Factor (PAF) antagonist. PAF is a potent phospholipid mediator involved in inflammatory and allergic responses. By inhibiting the binding of PAF to its receptor (PAF-R), this compound can potentially mitigate inflammatory cascades.

Table 1: In Vitro Anti-inflammatory and Related Activities of Kadsura Lignans and PAF Antagonists

| Compound/Extract | Assay | Cell Line/System | Endpoint | Result (IC50/EC50/Activity) | Reference |

| Kadsurenone | PAF Receptor Binding Assay | Rabbit Platelet Membranes | Inhibition of [3H]PAF binding | ED50 = 4.4 x 10⁻⁸ M | [1] |

| Kadsurenone | NF-κB Luciferase Assay | MDA-MB-231 | Inhibition of NF-κB activity | Dose-dependent inhibition | [2] |

| Kadsura coccinea Lignans | Nitric Oxide (NO) Production Assay | LPS-activated RAW264.7 cells | Inhibition of NO production | IC50 values from 10.7 µM to 34.0 µM | [3] |

A common in vitro method to assess anti-inflammatory activity is the inhibition of protein denaturation assay.

-

Preparation of Reagents:

-

Egg albumin solution (0.2% in phosphate-buffered saline, pH 6.4).

-

Test compound (this compound) and reference standard (e.g., Diclofenac sodium) at various concentrations.

-

-

Assay Procedure:

-

The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2.0 mL of the test compound or standard at different concentrations.

-

The mixtures are incubated at 37°C for 15 minutes.

-

Denaturation is induced by heating at 70°C in a water bath for 5 minutes.

-

After cooling, the absorbance of the turbid solution is measured spectrophotometrically at 660 nm.

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100

-

Anticancer Activity

The anticancer potential of this compound is linked to its anti-inflammatory properties and its ability to modulate key signaling pathways involved in cancer progression. The closely related compound, Kadsurenone, has been shown to inhibit the migration of breast cancer cells.

Table 2: In Vitro Anticancer Activities of Kadsura Lignans

| Compound | Cell Line | Assay | Endpoint | Result (IC50) |

| Dibenzocyclooctadiene lignans | HepG2 | Acetaminophen-induced cytotoxicity | Increased cell viability | >52.2% viability at 10 µM |

| Kadsurenone | MDA-MB-231 | Transwell Migration Assay | Inhibition of cell migration | Dose-dependent inhibition |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture:

-

Cancer cell lines (e.g., MDA-MB-231, HepG2) are cultured in appropriate media and conditions.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plate is incubated for 2-4 hours to allow the formazan crystals to form.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

-

Data Analysis:

-

The absorbance is measured at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

In Vivo Effects of this compound and Related Lignans

In vivo studies in animal models are crucial for evaluating the systemic effects, efficacy, and safety of a compound.

Anti-inflammatory Models

The carrageenan-induced paw edema model in rodents is a widely used acute inflammatory model to screen for anti-inflammatory drugs.

Table 3: In Vivo Anti-inflammatory Effects of Related Compounds

| Compound | Animal Model | Effect | Dosage |

| Kamebakaurin | Carrageenan-induced air pouch inflammation | Suppression of neutrophil recruitment, TNF-α, and PGE2 production | Dose-dependent |

| Kamebakaurin | Adjuvant arthritis model | 75% decrease in paw volume | 20 mg/kg (oral) |

-

Animal Model:

-

Male Wistar or Sprague-Dawley rats are used.

-

-

Procedure:

-

Animals are pre-treated with this compound or a vehicle control at a specific time before carrageenan injection.

-

A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw.

-

The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

-

Evaluation:

-

The percentage of inhibition of edema is calculated for each group in comparison to the control group.

-

Anticancer Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for evaluating the in vivo anticancer efficacy of new compounds.

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice) are used.

-

-

Procedure:

-

Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage.

-

Tumor volume and body weight are measured regularly.

-

-

Endpoint Analysis:

-

At the end of the study, the tumors are excised and weighed.

-

Tumor tissues can be used for further analysis, such as immunohistochemistry or Western blotting, to assess the molecular effects of the treatment.

-

Signaling Pathways Modulated by this compound and Related Lignans

Understanding the signaling pathways affected by this compound is key to comprehending its mechanism of action.

PAF/PTAFR Signaling Pathway

As a PAF antagonist, this compound is predicted to inhibit the Platelet-Activating Factor Receptor (PTAFR) signaling pathway. Activation of PTAFR by PAF triggers a cascade of intracellular events, including the activation of G-proteins, phospholipase C (PLC), and downstream effectors like protein kinase C (PKC) and the transcription factor NF-κB, which promotes inflammation and cell migration.[2]

References

- 1. Specific binding of [3H]dihydrokadsurenone to rabbit platelet membranes and its inhibition by the receptor agonists and antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Toxicological Profile of Kadsurenin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsurenin B, a neolignan isolated from Piper kadsura, has garnered scientific interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antiplatelet aggregation effects.[1] As with any compound with therapeutic potential, a thorough understanding of its toxicological profile is paramount for further development. This technical guide provides a comprehensive overview of the known and potential toxicological aspects of this compound. Due to a notable lack of direct toxicological studies on this compound, this paper synthesizes information from related compounds, the plant source, and standard toxicological testing methodologies to build a predictive profile. This guide also outlines the detailed experimental protocols and signaling pathways relevant to assessing the safety of this compound.

Introduction

This compound is a bioactive lignan belonging to the dibenzocyclooctadiene class, naturally occurring in the plant Piper kadsura (Choisy) Ohwi.[1][2] Lignans from the Piper genus are recognized for a wide array of pharmacological activities, including cytotoxic effects. While the therapeutic potential of this compound is being explored, its safety profile remains largely uncharacterized in publicly available literature. This document aims to bridge this knowledge gap by providing a foundational toxicological profile based on available data and established scientific principles.

Potential Toxicological Endpoints

A comprehensive toxicological evaluation of a novel compound like this compound would typically involve assessing its potential for acute toxicity, cytotoxicity, genotoxicity, and organ-specific toxicity.

Acute Toxicity (LD50)

There is currently no publicly available data on the median lethal dose (LD50) of this compound. Acute toxicity studies are essential to determine the dose at which a substance can cause mortality.

Cytotoxicity

While this compound is noted to have cytotoxic potential, specific IC50 values against a comprehensive panel of cancer and normal cell lines are not available in the reviewed literature.[1] Studies on extracts from Piper kadsura have demonstrated cytotoxic activities of various isolated compounds against human tumor cell lines, suggesting that constituents of the plant, potentially including this compound, possess cytotoxic properties.[3][4]

Table 1: Summary of Postulated Cytotoxicity Data for this compound

| Cell Line | Assay | IC50 (µM) | Reference |

| Various Cancer Cell Lines | MTT Assay | Data Not Available | - |

| Normal Cell Lines | MTT Assay | Data Not Available | - |

This table is for illustrative purposes and highlights the current lack of quantitative data.

Genotoxicity

No studies on the genotoxicity of this compound have been identified. Genotoxicity assays are crucial for assessing the potential of a compound to damage genetic material, which can lead to mutations and carcinogenesis.

Organ-Specific Toxicity

The potential for this compound to induce toxicity in specific organs such as the liver (hepatotoxicity) or kidneys (nephrotoxicity) has not been investigated.

Key Signaling Pathway: PAF Receptor Antagonism

This compound is known to be a Platelet-Activating Factor (PAF) antagonist.[1] PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation and thrombosis. By antagonizing the PAF receptor (PAFR), a G-protein coupled receptor, this compound can modulate downstream signaling cascades. Understanding this interaction is crucial for elucidating both its therapeutic effects and potential toxicological mechanisms.

Caption: this compound as a PAF Receptor Antagonist.

Experimental Protocols for Toxicological Assessment

To address the data gap in the toxicological profile of this compound, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay: MTT Assay